![molecular formula C29H25N3OS3 B12617600 (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12617600.png)
(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, ethylsulfanyl benzaldehyde, and thiazolidinone derivatives. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxo (C=S) group at position 2 of the thiazolidinone ring is susceptible to nucleophilic substitution. For example:
Key Insight : Substitution at C2 modifies electron density, influencing biological activity. Reactions typically require polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ .
Knoevenagel Condensation
The methylidene group (C5) facilitates condensation with aldehydes or ketones, forming extended conjugated systems:
Mechanism : Base-catalyzed deprotonation at C5, followed by nucleophilic attack on the aldehyde carbonyl .
Cycloaddition Reactions
The conjugated diene system in the methylidene-thiazolidinone moiety participates in [4+2] Diels-Alder reactions:
Dienophile | Conditions | Product | Stereochemistry |
---|---|---|---|
Maleic anhydride | Toluene, 110°C | Fused bicyclic adducts | Endo preference |
Acetylenic dienophiles | Microwave irradiation | Six-membered heterocycles | Z-configuration retained |
Note : Cycloadditions enhance structural complexity for drug discovery .
Oxidation and Reduction
The ethylsulfanyl (S-C₂H₅) group undergoes oxidation, while the thioxo group can be reduced:
Reaction | Reagents | Product | Outcome |
---|---|---|---|
Sulfoxide formation | H₂O₂, acetic acid, 25°C | Ethylsulfinyl derivative | Increased polarity |
Thioxo → Oxo reduction | NaBH₄/NiCl₂ or H₂/Pd-C | 2-oxo-1,3-thiazolidin-4-one | Enhanced hydrogen-bonding capacity |
Caution : Over-oxidation of S-C₂H₅ to sulfone (-SO₂-) may occur with excess H₂O₂.
Hydrolysis and Ring-Opening
Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:
Conditions | Product | Byproducts |
---|---|---|
HCl (6M), reflux | Mercaptoacetic acid + imine intermediate | Phenethylamine derivatives |
NaOH (10%), ethanol | Open-chain thiourea analogs | CO₂ release |
Application : Hydrolysis products serve as intermediates for synthesizing urea or thiourea derivatives .
Functionalization of the Pyrazole Ring
The 1-phenylpyrazole moiety undergoes electrophilic substitution:
Reaction | Reagents | Position | Product |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | C3 | 3-nitro-pyrazole derivative |
Bromination | Br₂/FeBr₃, CH₂Cl₂ | C5 | 5-bromo-pyrazole analogue |
Impact : Electron-withdrawing groups (e.g., -NO₂) deactivate the pyrazole ring, altering reactivity.
Metal-Catalyzed Cross-Couplings
The aryl halide (if present) or sulfanyl group participates in coupling reactions:
Reaction | Catalyst | Product | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% |
Ullmann coupling | CuI, L-proline | N-arylpyrazoles | 55–68% |
Optimization : Reactions require anhydrous conditions and inert atmospheres .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or isomerization:
Substrate | λ (nm) | Product | Application |
---|---|---|---|
Maleimide | 365 | Cyclobutane-fused hybrid | Photopharmacology |
Self-isomerization | 254 | (5E)-isomer | Configuration switching |
Kinetics : Z→E isomerization occurs with a half-life of ~2 hours under UV light .
Biological Alkylation
The compound interacts with biological nucleophiles (e.g., glutathione):
Target | Conditions | Adduct | Implication |
---|---|---|---|
Cysteine residues | Physiological pH, 37°C | Thiazolidinone-protein conjugates | Potential pro-drug activation |
Mechanism : Thioxo group acts as a Michael acceptor, enabling covalent binding .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. Pyrazole derivatives are known to interact with various biological targets, leading to the inhibition of cancer cell proliferation. For instance, compounds containing thiazolidinone moieties have been reported to demonstrate cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess similar activities .
Anti-inflammatory Properties
The thiazolidinone structure in this compound is associated with anti-inflammatory effects. Research has shown that thiazolidinones can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases . The specific interactions and mechanisms by which this compound exerts its effects are still under investigation.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic processes. For example, it may act on kinases or phosphatases that play critical roles in cellular signaling pathways. This property can be exploited for developing drugs targeting metabolic disorders or cancers where these enzymes are dysregulated .
Antimicrobial Activity
Some studies suggest that compounds with similar structural features can exhibit antimicrobial properties. The presence of the ethylsulfanyl group may enhance the lipophilicity and membrane penetration of the compound, potentially leading to increased efficacy against bacterial or fungal pathogens .
Synthetic Pathways
The synthesis of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from simpler pyrazole derivatives . The synthetic routes often focus on optimizing yield and purity while exploring various substituents that can enhance biological activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({3-[4-(methylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-({3-[4-(propylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the ethylsulfanyl group and the thiazolidinone core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained attention due to its potential biological activities. Thiazolidinones are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, drawing on recent research findings.
Chemical Structure and Properties
The structure of the compound features a thiazolidinone core, which is known for its ability to undergo various modifications that can enhance biological activity. The presence of substituents such as the ethylsulfanyl group and the phenyl groups contributes to its unique pharmacological profile.
Antioxidant Activity
Thiazolidinones have been reported to exhibit significant antioxidant properties. For instance, studies show that modifications at specific positions on the thiazolidinone ring can enhance antioxidant activity by reducing lipid peroxidation levels. Compounds with certain substituents have demonstrated improved efficacy in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation. The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For example, specific derivatives have exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against these cell lines .
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. The compound has been evaluated against several bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activities of thiazolidinones are heavily influenced by their chemical structure. Substituents at various positions on the thiazolidinone ring can enhance or diminish activity. For instance:
- Position 2 : Modifications here often affect the compound's ability to interact with biological targets.
- Position 3 : Changes can influence solubility and bioavailability.
- Position 5 : This position is critical for maintaining the structural integrity necessary for biological activity.
Table 1 summarizes various studies on thiazolidinone derivatives and their corresponding biological activities.
Compound | Activity Type | IC50/MIC Values | Reference |
---|---|---|---|
Compound 1 | Antioxidant | EC50 = 0.565 mM | |
Compound 2 | Anticancer (MCF-7) | IC50 = 0.45 µM | |
Compound 3 | Antimicrobial (E. coli) | MIC = 0.5 µg/mL |
Case Studies
Several studies have explored the biological potential of thiazolidinone derivatives:
- Anticancer Study : A derivative similar to the compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects with IC50 values below 1 µM in some cases .
- Antioxidant Evaluation : Research demonstrated that certain modifications increased antioxidant capacity significantly compared to standard antioxidants like vitamin C .
- Antimicrobial Testing : A series of thiazolidinone derivatives were synthesized and tested against common pathogens, showing promising results with MIC values indicating strong antibacterial properties .
Properties
Molecular Formula |
C29H25N3OS3 |
---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H25N3OS3/c1-3-35-25-16-14-22(15-17-25)27-23(19-31(30-27)24-12-8-5-9-13-24)18-26-28(33)32(29(34)36-26)20(2)21-10-6-4-7-11-21/h4-20H,3H2,1-2H3/b26-18- |
InChI Key |
IAMQACGDKZOEOW-ITYLOYPMSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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